甲基2-环戊基-2-羟基苯乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-cyclopentyl-2-hydroxyphenylacetate is a compound that can be associated with various chemical synthesis processes and molecular structures. While the exact compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structures, and chemical properties are discussed, which can provide insights into the analysis of Methyl 2-cyclopentyl-2-hydroxyphenylacetate.

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures and the use of catalysts. For instance, a high-yielding synthesis of methyl orthoformate-protected hydroxytyrosol and its acetate derivative is reported, which involves protection and selective esterification steps . Similarly, a palladium-catalyzed reaction is used for the multiple arylation of 2-hydroxy-2-methylpropiophenone, indicating the potential for complex reactions involving palladium catalysts in the synthesis of related compounds . Additionally, the synthesis of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate from L-serine demonstrates the use of Michael additions and Diels–Alder reactions in the creation of cyclopropyl-containing amino acids .

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by spectroscopic methods and X-ray crystallography. For example, the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was determined, revealing a chair conformation of the cyclohexane ring and the presence of intermolecular hydrogen bonds . Similarly, the molecular structure of 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine was described, with two intramolecular hydrogen bonds being identified .

Chemical Reactions Analysis

The chemical reactions involving related compounds can be complex, involving multiple bond cleavages and the formation of new bonds. The palladium-catalyzed reaction mentioned earlier leads to multiple arylation via successive C-C and C-H bond cleavages . This indicates that related compounds can undergo significant structural changes under the influence of catalysts and specific reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures and the functional groups present. The protective group in the synthesized hydroxytyrosol derivative is hydrolyzed under certain pH conditions, which affects its stability and reactivity . The synthesis of methyl 2-methyl-α-oxophenylacetate also highlights the importance of reaction conditions, such as the concentration of sulfuric acid and temperature, on the yield and purity of the product .

科学研究应用

化学合成与分析

甲基2-环戊基-2-羟基苯乙酸酯参与了各种化学合成过程。例如,它是从甲基2-(环戊烯-1-基)-2-羟基乙酸酯合成的,并在进一步的化学反应中使用,展示了它在复杂有机合成和化学转化中的作用。该化合物还作为反应中间体,例如在合成3-喹诺啉基 α-(环戊烯-1-烯)-α-羟基-α-苯乙酸酯时,表明其在产生更复杂的化学结构方面的实用性(Moszner等,2003),(Liu et al., 2008)。

抗菌活性

对甲基2-环戊基-2-羟基苯乙酸酯的某些衍生物和结构相关化合物进行了生物活性研究。例如,类似4-epiradicinol的衍生物已显示出对大肠杆菌和金黄色葡萄球菌等各种细菌菌株的抑制作用,表明具有潜在的抗菌应用(Varma et al., 2006)。

安全和危害

The safety information for Methyl 2-cyclopentyl-2-hydroxyphenylacetate includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

作用机制

Target of Action

Methyl 2-cyclopentyl-2-hydroxyphenylacetate is a synthesized organic compound

Mode of Action

The mode of action of Methyl 2-cyclopentyl-2-hydroxyphenylacetate is currently unknown due to the lack of scientific studies on this specific compound . It’s crucial to conduct more research to understand how this compound interacts with its targets and the resulting changes.

属性

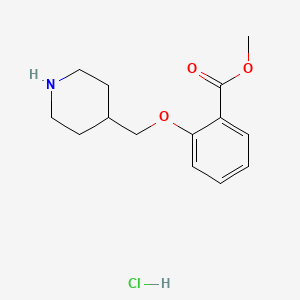

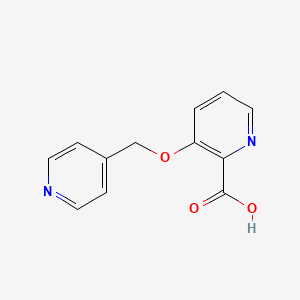

IUPAC Name |

methyl 2-cyclopentyl-2-(2-hydroxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-17-14(16)13(10-6-2-3-7-10)11-8-4-5-9-12(11)15/h4-5,8-10,13,15H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGDYKOFDODHHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCC1)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

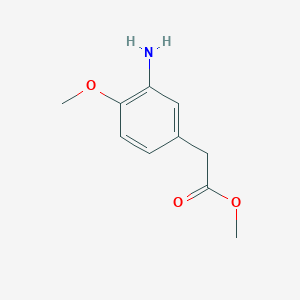

![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)

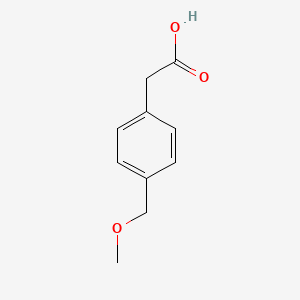

![2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1322759.png)

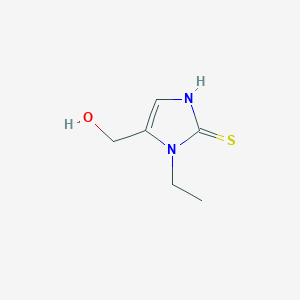

![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)

![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)